Perilla ketone

Vue d'ensemble

Description

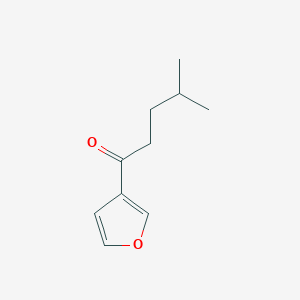

Perilla ketone (PK) is a monoterpene ketone with the chemical formula C₁₀H₁₄O₂ (molecular weight: 166.22) and the IUPAC name 1-(furan-3-yl)-4-methylpentan-1-one. It is a key volatile component of Perilla frutescens (Lamiaceae family), particularly in the frutescens variety, where it constitutes up to 51.5% of essential oils . Structurally, PK features a furan ring linked to a branched aliphatic chain with a ketone group (Figure 1), distinguishing it from other terpenoids in the plant.

PK was first isolated in the 1970s and later synthesized via organocadmium and Stille cross-coupling reactions (yield: 74%) . Biosynthetically, it derives from isopentenyl diphosphate via the mevalonate pathway, involving double bond reductases (DBRs) unique to P. frutescens . Early studies highlighted its acute toxicity in ruminants, inducing fatal interstitial pneumonia and pulmonary edema via CYP4B1-mediated metabolic activation .

Méthodes De Préparation

Chemical Synthesis of Perilla Ketone

Stille Cross-Coupling Reaction

The Stille reaction has emerged as a high-yield method for this compound synthesis. Farina et al. demonstrated that coupling a 3-furyl-organotin compound with isocaproyl chloride in tetrahydrofuran (THF) solvent produces this compound with a yield of 74% . The reaction proceeds under mild conditions (ambient temperature) and avoids harsh reagents, making it scalable for industrial applications. Key advantages include:

-

Selectivity : Minimal byproducts due to the stability of organotin intermediates.

-

Efficiency : Single-step synthesis reduces purification complexity .

A representative reaction scheme is:

This method is cited in multiple pharmacological reviews as the gold standard for laboratory-scale synthesis .

Matsuura’s Organocadmium Method

The first synthetic route, reported by Matsuura in 1957, involves reacting 3-furoyl chloride with an organocadmium reagent derived from isoamyl magnesium bromide and cadmium chloride . Though pioneering, this method has limitations:

-

Toxicity : Cadmium reagents pose environmental and safety risks.

-

Yield : Lower efficiency compared to modern methods (exact yield unreported) .

The reaction mechanism parallels Gilman reagent transformations:

2\text{Cd} \rightarrow \text{this compound} + \text{CdCl}2

Despite its historical significance, this approach is largely obsolete due to the advent of safer alternatives.

Katritzky’s Multi-Step Synthesis

Katritzky et al. (1995) developed a three-step protocol starting from 3-furaldehyde :

-

Sulfuric Acid Catalyzed Esterification :

-

n-BuLi-Mediated Alkylation :

-

Reactant: Intermediate from step 1, n-BuLi in THF/cyclohexane.

-

Conditions: -78°C, 2 minutes.

-

-

Acid Hydrolysis :

This method achieves moderate yields but requires cryogenic conditions and hazardous reagents, limiting its practicality.

Table 1: Comparison of Chemical Synthesis Methods

| Method | Key Reagents | Yield | Temperature | Limitations |

|---|---|---|---|---|

| Stille Reaction | Organotin, Isocaproyl chloride | 74% | Ambient | Cost of organotin reagents |

| Matsuura (1957) | Organocadmium | N/A | Ambient | Cadmium toxicity |

| Katritzky (1995) | n-BuLi, HSO | 71% | -78°C | Multi-step complexity |

Biosynthetic Pathways and Enzymatic Engineering

Mevalonate Pathway in Perilla frutescens

This compound is biosynthesized in P. frutescens via the mevalonate (MVA) pathway. Ito et al. identified geraniol as a key intermediate, which undergoes oxidation and cyclization to form this compound . Critical enzymes include:

-

Geraniol synthase (GES) : Converts geranyl diphosphate (GPP) to geraniol.

-

Double bond reductases (DBRs) : Catalyze the reduction of egoma ketone and isoegoma ketone to this compound .

A 2023 transcriptomic study cloned eight PfDBR genes in P. frutescens, revealing their role in converting isoegoma ketone to this compound with >90% in vitro efficiency .

Table 2: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Geraniol synthase | Converts GPP to geraniol | Geranyl diphosphate | Geraniol |

| Geraniol dehydrogenase | Oxidizes geraniol to geranial | Geraniol | Geranial |

| PfDBR | Reduces egoma/isoegoma ketones | Isoegoma ketone | This compound |

Metabolic Engineering Advances

Recent efforts focus on enhancing this compound production via:

-

Overexpression of PfDBRs : Engineered Nicotiana benthamiana strains produce this compound at 56 mg/L .

-

CRISPR-Cas9 Knockouts : Silencing competing pathways (e.g., perillene biosynthesis) increases flux toward this compound .

Extraction and Purification Techniques

Supercritical Carbon Dioxide (SC-CO2) Extraction

SC-CO2 extraction of P. frutescens leaves yields a crude oil containing 65.65% this compound . Centrifugal partition chromatography (CPC) further purifies the compound to 96.7% purity using a hexane/ethyl acetate/methanol/water solvent system .

Headspace Solid-Phase Microextraction (HS-SPME)

Sigma-Aldrich’s 2025 protocol identifies DVB/PDMS fibers as optimal for extracting this compound from fresh leaves, achieving 10–50% relative content . Dried leaves show higher concentrations (56% ) due to volatile compound concentration during dehydration .

Table 3: Extraction Efficiency Across Methods

| Method | Source Material | This compound Content | Purity Post-Purification |

|---|---|---|---|

| SC-CO2 + CPC | Fresh leaves | 65.65% | 96.7% |

| HS-SPME (DVB/PDMS) | Dried leaves | 56% | N/A |

Analyse Des Réactions Chimiques

Types de réactions

La perillacétone subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le cycle furanique peut être époxydé.

Réduction : Le groupe fonctionnel cétone peut être réduit en alcool.

Substitution : Le cycle furanique peut subir des réactions de substitution.

Réactifs et conditions courants

Oxydation : L'époxydation du cycle furanique peut être réalisée en utilisant des peracides ou du peroxyde d'hydrogène.

Réduction : La réduction du groupe cétone peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution sur le cycle furanique peuvent être effectuées en utilisant des électrophiles dans des conditions acides ou basiques.

Principaux produits formés

Époxydation : Dérivés époxy de la perillacétone.

Réduction : Dérivés alcooliques de la perillacétone.

Substitution : Divers dérivés furaniques substitués.

Applications de la recherche scientifique

La perillacétone a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme matière première pour la synthèse de divers composés organiques.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les activités enzymatiques.

Industrie : Utilisée dans la production de parfums et d'arômes.

Mécanisme d'action

La perillacétone exerce ses effets par le biais de plusieurs cibles moléculaires et voies. Elle peut subir une époxydation ou une hydroxylation sous l'action de l'enzyme CYP4B1, conduisant à la formation de métabolites réactifs . Ces métabolites peuvent interagir avec les composants cellulaires, augmentant la perméabilité microvasculaire pulmonaire et induisant une toxicité . Le mécanisme d'action exact peut varier en fonction du contexte biologique spécifique.

Applications De Recherche Scientifique

Pharmacological Activities

Recent studies have highlighted several significant pharmacological activities of perilla ketone:

- Antitumor Activity : this compound exhibits promising antitumor effects. In vitro studies have shown that it has activity comparable to paclitaxel against various cancer cell lines, including human gastric adenocarcinoma and non-small cell lung cancer cells. The compound induces apoptosis in transduced T cells at lower concentrations than conventional treatments, suggesting its potential as a therapeutic agent in cancer treatment .

- Antifungal Activity : Research indicates that this compound can inhibit biofilm formation in fungi such as Candida musae and Fusarium oxysporum. Its antifungal mechanism involves activating transient receptor potential channels, which disrupts fungal surface sensing and reduces adhesion and germination of conidia .

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis. Its ability to modulate inflammatory pathways suggests potential applications in chronic inflammatory diseases .

- Immunotherapy Support : Notably, this compound has been studied for its role in alleviating toxicity associated with immunotherapy. It may enhance the sensitivity of immune responses while minimizing adverse effects, making it a candidate for supportive therapy in cancer immunotherapy .

Toxicological Considerations

Despite its therapeutic potential, this compound is also recognized for its toxicity in certain contexts:

- Pulmonary Toxicity : this compound is identified as a potent pulmonary edemagenic agent in laboratory animals and livestock. It can cause severe respiratory distress and interstitial pneumonia, particularly in cattle and sheep. Understanding these toxic effects is crucial for evaluating the safety profile of this compound in clinical applications .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and safety concerns associated with this compound:

Future Research Directions

The diverse applications of this compound warrant further investigation:

- Clinical Trials : More rigorous clinical trials are needed to establish the efficacy and safety of this compound in humans, particularly concerning its use as an adjunct therapy in cancer treatment and immunotherapy.

- Mechanistic Studies : Detailed mechanistic studies could elucidate how this compound interacts with various cellular pathways, enhancing our understanding of its therapeutic potential.

- Safety Assessments : Comprehensive toxicological assessments are essential to evaluate the safety of this compound for human use, especially given its known pulmonary toxicity.

Mécanisme D'action

Perillaketone exerts its effects through several molecular targets and pathways. It can undergo epoxidation or hydroxylation under the action of the CYP4B1 enzyme, leading to the formation of reactive metabolites . These metabolites can interact with cellular components, increasing pulmonary microvascular permeability and inducing toxicity . The exact mechanism of action may vary depending on the specific biological context.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Perilla ketone belongs to a broader class of monoterpenes and sesquiterpenes in P. frutescens. Below is a comparative analysis with structurally or functionally related compounds:

Pharmacological and Toxicological Profiles

Antitumor Activity

- PK vs. Isoegomaketone : Both inhibit cancer cell proliferation, but PK shows broader efficacy (e.g., A549 lung cancer IC₅₀: ~18 μg/mL vs. isoegomaketone’s IC₅₀: ~30 μg/mL) . Isoegomaketone uniquely sensitizes tumors to radiotherapy by suppressing NF-κB .

- PK vs. Limonene : PK’s furan ring enables CYP450-mediated bioactivation, enhancing cytotoxicity but also toxicity. Limonene, lacking reactive groups, has lower potency (IC₅₀: >50 μg/mL) but superior safety .

Antifungal Activity

- PK inhibits Fusarium oxysporum biofilm formation at 0.5 μg/mL, outperforming perillaldehyde (MIC: 2 μg/mL) via TRP channel activation . β-Caryophyllene, in contrast, targets fungal membranes but requires higher concentrations (MIC: 8 μg/mL) .

Toxicity

- PK’s furan ring is metabolized to reactive epoxides by CYP4B1, causing pulmonary endothelial damage in ruminants . Isoegomaketone and perillaldehyde lack this moiety, correlating with negligible toxicity .

Research Limitations and Gaps

Clinical Data: No human trials exist for PK or isoegomaketone; safety profiles remain speculative .

Pharmacokinetics : Absorption, distribution, and metabolism of PK are poorly characterized compared to limonene or β-caryophyllene .

Structural Optimization : PK’s toxicity limits therapeutic use. Derivatives with modified furan rings (e.g., hydrogenated analogs) are unexplored .

Activité Biologique

Perilla ketone, a bioactive compound derived from the essential oil of Perilla frutescens, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is primarily found in Perilla frutescens, a plant widely used in traditional medicine and culinary practices, especially in East Asia. It is recognized for its potent biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Pharmacological Activities

Recent studies have highlighted a range of biological activities attributed to this compound:

- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders .

- Antimicrobial Properties : this compound demonstrates antibacterial and antifungal activities, making it a candidate for developing natural preservatives and therapeutic agents against infections .

- Neuroprotective Effects : Studies suggest that this compound may protect neurons from oxidative stress and neuroinflammation, potentially offering benefits in neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : this compound influences various signaling pathways, including the NF-kB pathway, which is crucial for regulating inflammation and immune responses. By inhibiting this pathway, this compound can reduce the expression of inflammatory mediators .

- Oxidative Stress Reduction : The compound enhances antioxidant defenses by increasing the expression of antioxidant enzymes, thereby mitigating oxidative damage in cells .

- Apoptosis Induction : In cancer cells, this compound triggers apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have documented the effects of this compound in both animal models and clinical settings:

- Animal Model of IgA Nephropathy :

- Cancer Cell Lines :

- Inflammatory Disorders :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism of Action | Model/Study Type | Outcome |

|---|---|---|---|

| Antitumor | Apoptosis induction | Cancer cell lines | Significant growth inhibition |

| Anti-inflammatory | NF-kB pathway inhibition | Animal models | Reduced cytokine levels |

| Antimicrobial | Direct bacterial/fungal inhibition | In vitro studies | Effective against pathogens |

| Neuroprotective | Oxidative stress mitigation | Neurodegenerative models | Improved neuronal survival |

| Renal protective | Reduction of proteinuria | Animal model (IgA nephropathy) | Statistically significant improvement |

Q & A

Basic Research Questions

Q. How is perilla ketone synthesized in laboratory settings, and what are the methodological considerations?

this compound is synthesized via chemical and biosynthetic routes. A common chemical method involves the Stille coupling reaction , which yields ~74% this compound by reacting organotin reagents with furan derivatives under palladium catalysis . Alternatively, early synthetic approaches used organocadmium reagents with 3-furanoyl chloride, though this method has lower scalability due to reagent toxicity . For biosynthetic studies, transcriptome analysis of Perilla frutescens identified double bond reductases (PfDBR) critical for this compound production via the mevalonate pathway. Enzyme assays and heterologous expression in E. coli confirmed PfDBR's role in converting geranyl diphosphate intermediates .

Q. What methodologies are used to distinguish this compound chemotypes in Perilla frutescens?

Perilla chemotypes (PK vs. perillaldehyde-dominant varieties) are discriminated using:

- FT-NIR spectroscopy coupled with partial least squares regression (PLSR) models to quantify this compound content (R² > 0.95) .

- GC-MS metabolomics to profile volatile oils, with this compound constituting >40% in PK-type varieties. Key markers include β-caryophyllene and isoegomaketone in green perilla, contrasting with perillaldehyde in purple varieties .

- Transcriptome sequencing to identify chemotype-specific genes (e.g., PfDBR for PK biosynthesis) .

Q. What experimental models elucidate this compound’s pulmonary toxicity in animals?

this compound induces pulmonary edema in sheep and cattle via CYP4B1-mediated bioactivation , which increases endothelial permeability. Key models include:

- Sheep inhalation studies : PK exposure (1–2 mg/kg) triggers interstitial pneumonia and respiratory distress within 48 hours .

- In vitro endothelial assays : PK (10–50 µM) disrupts monolayer integrity by activating reactive oxygen species (ROS) and p38-MAPK pathways .

- Comparative toxicokinetics : Rodents show resistance due to low CYP4B1 expression, unlike ruminants .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s antitumor activity while addressing cytotoxicity?

Experimental Design Considerations :

- Cell line selection : Use human gastric adenocarcinoma (MGC-803) and nonsmall cell lung cancer (A549) cells, where PK exhibits IC₅₀ values of 17.82–21.31 µg/mL, comparable to paclitaxel .

- Synergy assays : Co-treat with P. frutescens extracts (e.g., rosmarinic acid) to test combinatorial effects via Chou-Talalay analysis .

- Cytotoxicity controls : Include primary T-cells to assess selectivity (e.g., PK induces 84% apoptosis in transduced T-cells at 2.9 mmol/L, sparing nontransduced cells) .

Q. How do contradictions in this compound’s species-specific toxicity inform translational research?

While PK causes fatal pulmonary edema in ruminants, human toxicity remains unconfirmed due to CYP4B1 polymorphism and low enzyme activity in primates . Methodological approaches to resolve this include:

- In vitro microsomal assays : Compare PK metabolism in human vs. bovine liver microsomes using LC-MS to quantify reactive intermediates .

- CRISPR/Cas9 models : Generate CYP4B1-expressing human lung organoids to assess PK bioactivation .

Q. What molecular techniques identify genes involved in this compound biosynthesis?

- Transcriptome mining : RNA-seq of P. frutescens glandular trichomes identified eight double bond reductase (DBR) candidates. PfDBR1 and PfDBR2 showed 70% sequence homology to Mentha piperita DBRs .

- Heterologous expression : Clone PfDBR into E. coli BL21 for enzyme assays, confirming geranyl diphosphate conversion to this compound precursors .

- CRISPR knockouts : Silencing PfDBR in perilla calli reduced PK content by >90%, validating gene function .

Q. How does this compound exert antifungal activity, and what assays quantify its efficacy?

PK inhibits fungal biofilm formation (e.g., Fusarium oxysporum) by activating TRP channels , disrupting hyphal adhesion. Key assays:

- Conidial germination assays : PK (0.5–1.0 mg/mL) reduces germination by 60–80% in C. musae .

- TRP channel inhibition : Use TRP antagonists (e.g., HC-030031) to reverse PK’s antifungal effects .

Key Research Gaps :

Propriétés

IUPAC Name |

1-(furan-3-yl)-4-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHLZMUFIYAEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203828 | |

| Record name | Perilla ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

223.00 to 225.00 °C. @ 760.00 mm Hg | |

| Record name | Perilla ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

553-84-4 | |

| Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perilla ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perilla ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perilla ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PERILLA KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perilla ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.